
Estradiol 3,17-Divalerate
Descripción general
Descripción
Estradiol 3,17-Divalerate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is primarily used in hormone replacement therapy and has applications in treating menopausal symptoms, hypoestrogenism, and certain types of cancer . This compound is known for its enhanced bioavailability and prolonged action compared to natural estradiol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Estradiol 3,17-Divalerate typically involves the esterification of estradiol with valeric anhydride in the presence of a base such as pyridine . The reaction yields an oily product, which is then purified through crystallization from an alcoholic solvent .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Estradiol 3,17-Divalerate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding alcohols.
Major Products Formed: The major products formed from these reactions include estradiol, valeric acid, and various estrone derivatives .
Aplicaciones Científicas De Investigación
Hormone Replacement Therapy (HRT)
Overview : Estradiol 3,17-divalerate is primarily utilized in hormone replacement therapy for menopausal women. It helps alleviate symptoms associated with estrogen deficiency such as hot flashes, mood swings, and vaginal dryness.
- Mechanism of Action : E3DV is converted into estradiol upon administration, exerting estrogenic effects on target tissues like the breast and endometrium. This conversion allows for more stable serum estradiol levels compared to unmodified estradiol .
- Clinical Studies : Research indicates that E3DV can effectively restore hormonal balance in postmenopausal women, significantly improving quality of life indicators .
Contraception
Overview : E3DV has been explored as an injectable contraceptive agent in combination with progestins.
- Combination Therapies : When used with progestins like dihydroxyprogesterone acetophenide (DHPA), E3DV has shown efficacy as a long-acting reversible contraceptive. Studies have demonstrated that such combinations can maintain effective contraceptive levels for extended periods with minimal side effects .
- Pharmacokinetics : The pharmacokinetic profile of E3DV shows prolonged release and sustained estradiol levels following intramuscular injection, making it suitable for monthly dosing regimens .
Transgender Hormone Therapy
Overview : this compound is also employed in feminizing hormone therapy for transgender women.
- Therapeutic Benefits : The use of E3DV in transgender individuals aids in the development of secondary sexual characteristics and alleviates gender dysphoria. Its long-acting nature allows for convenient dosing schedules .
- Case Studies : Anecdotal evidence from the transgender community highlights its effectiveness and safety profile when used as part of a broader hormone therapy regimen .
Potential Therapeutic Roles
Overview : Emerging research suggests that E3DV may have additional therapeutic roles beyond traditional applications.
- Bone Health : Estradiol derivatives are known to positively influence bone density. E3DV may help mitigate osteoporosis risk in postmenopausal women by enhancing calcium absorption and inhibiting bone resorption .
- Cardiovascular Health : Some studies indicate that estrogen therapy can have favorable effects on lipid profiles and vascular health, potentially reducing cardiovascular disease risk among postmenopausal women when administered appropriately .
Safety and Side Effects
While E3DV is generally well-tolerated, it can present certain risks:
- Adverse Effects : Common side effects include nausea, breast tenderness, and mood changes. Serious risks involve thromboembolic events, particularly in individuals with preexisting conditions .
- Monitoring Recommendations : Regular monitoring of hormone levels and assessment of cardiovascular health are recommended during treatment to mitigate risks associated with prolonged estrogen exposure .
Mecanismo De Acción
Estradiol 3,17-Divalerate exerts its effects by binding to estrogen receptors (ERα and ERβ) located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription and leads to the formation of messenger RNA . This process ultimately results in the synthesis of proteins that mediate the physiological effects of estrogen .
Comparación Con Compuestos Similares
Estradiol Valerate: Another ester of estradiol, used similarly in hormone replacement therapy.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, known for its higher bioavailability.
Estrone: A naturally occurring estrogen with lower potency compared to estradiol.
Uniqueness: Estradiol 3,17-Divalerate is unique due to its dual esterification, which enhances its lipophilicity and prolongs its duration of action compared to other estrogens . This makes it particularly effective in hormone replacement therapy and other medical applications .
Actividad Biológica
Estradiol 3,17-Divalerate is a synthetic derivative of estradiol, primarily utilized in hormone replacement therapy (HRT) and the treatment of various estrogen-related conditions. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
Overview
This compound functions as a pro-drug ester of estradiol, enhancing the bioavailability and therapeutic efficacy of estradiol in clinical applications. It is particularly effective in managing menopausal symptoms and hypoestrogenism while also being investigated for its role in treating certain cancers.
Target Receptors : this compound exerts its biological effects primarily through binding to estrogen receptors (ER), specifically ERα and ERβ. These receptors are distributed across various tissues, including the breasts, uterus, ovaries, and brain.
Cellular Interaction : Upon administration, estradiol enters target cells and binds to estrogen receptors, initiating a cascade of genomic and nongenomic signaling pathways. This interaction influences gene expression related to cell proliferation, differentiation, and metabolism.
Pharmacokinetics
This compound is characterized by enhanced oral bioavailability compared to natural estradiol due to its esterification. The pharmacokinetic profile includes:
- Absorption : Rapidly absorbed after administration.
- Distribution : Widely distributed in body tissues; binds to sex hormone-binding globulin (SHBG).
- Metabolism : Undergoes hydrolysis to release estradiol and valeric acid.
- Excretion : Primarily excreted via urine as conjugated metabolites.
Biological Activity
The biological activity of this compound encompasses several key areas:
- Cell Proliferation : Promotes the proliferation of estrogen-sensitive tissues.
- Gene Regulation : Modulates the expression of genes involved in reproductive health and metabolic processes.
- Neuroprotective Effects : Exhibits protective effects on neuronal cells, potentially influencing cognitive function.
Case Studies
- Menopausal Symptom Relief : A study involving postmenopausal women demonstrated that administration of this compound significantly alleviated symptoms such as hot flashes and mood swings compared to placebo groups.
- Cancer Treatment : Research indicates that this compound may inhibit tumor growth in estrogen-dependent cancers through receptor-mediated pathways.
Data Table
Parameter | Value/Effect |
---|---|
Bioavailability | Increased compared to natural estradiol |
Peak Serum Concentration | Achieved within 24 hours |
Half-life | Approximately 12-24 hours |
Common Side Effects | Nausea, headache, breast tenderness |
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O4/c1-4-6-8-26(29)31-20-11-13-21-19(18-20)10-12-23-22(21)16-17-28(3)24(23)14-15-25(28)32-27(30)9-7-5-2/h11,13,18,22-25H,4-10,12,14-17H2,1-3H3/t22-,23-,24+,25+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWCTQWBFLVNMT-RIWVVKKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212372 | |
Record name | Estradiol 3,17-divalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63042-28-4 | |
Record name | Estradiol 3,17-divalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063042284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estradiol 3,17-divalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(8R,9S,13S,14S,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRADIOL 3,17-DIVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ443E73KN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.